2',4'-Difluoro-6'-methylacetophenone

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Sourcing fluorinated acetophenones with precise substitution patterns often leads to generic 2',4'-difluoro derivatives lacking steric bulk. This compound solves that with its unique 6'-methyl group, enabling controlled synthesis of congested architectures. - Ortho-methyl steric hindrance modulates reaction kinetics and blocks metabolic sites in downstream pharmaceuticals. - Directs electrophilic substitution and cross-couplings with high regioselectivity for polysubstituted aromatics. - Reliable supply with consistent purity for medicinal chemistry and agrochemical R&D programs.

Molecular Formula C9H8F2O
Molecular Weight 170.16 g/mol
CAS No. 1807099-28-0
Cat. No. B1411489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',4'-Difluoro-6'-methylacetophenone
CAS1807099-28-0
Molecular FormulaC9H8F2O
Molecular Weight170.16 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C(=O)C)F)F
InChIInChI=1S/C9H8F2O/c1-5-3-7(10)4-8(11)9(5)6(2)12/h3-4H,1-2H3
InChIKeyJWQMPNJEDBFFBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2',4'-Difluoro-6'-methylacetophenone – Product Overview


2',4'-Difluoro-6'-methylacetophenone (CAS 1807099-28-0) is a fluorinated aromatic ketone with the molecular formula C₉H₈F₂O and a molecular weight of 170.16 g/mol [1]. Its structure features a methyl-substituted acetophenone backbone with fluorine atoms at the 2' and 4' positions, which enhance its reactivity and utility in organic synthesis [1]. This compound is primarily utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials, where its specific substitution pattern is crucial for downstream transformations [1].

Fluorinated Building Block Enables sterically hindered drug molecule synthesis
Regioselective Reactivity Directs cross-coupling and electrophilic substitution
Photocatalysis Model Substrate Supports defluorination mechanism studies

2',4'-Difluoro-6'-methylacetophenone – Substitution Risks


Generic substitution of 2',4'-Difluoro-6'-methylacetophenone with related acetophenone derivatives is not advisable due to the critical role of its precise substitution pattern in dictating both physicochemical properties and synthetic reactivity. The presence of the 6'-methyl group, absent in the widely available 2',4'-difluoroacetophenone (CAS 364-83-0) [1], introduces steric hindrance that can modulate reaction kinetics and selectivity in subsequent transformations. Furthermore, comparative photocatalysis studies on fluorinated acetophenones demonstrate that the specific position and number of fluorine and methyl substituents profoundly alter the compound's equilibrium between keto and hemiketal forms, directly impacting its reactivity and, consequently, the yield and purity of downstream products [2].

6'-Methyl steric hindrance
May alter reaction kinetics and regioselectivity compared to 2',4'-difluoroacetophenone.
Keto-hemiketal equilibrium shift
Fluorination and methylation pattern may change solution-state reactivity.
Physical state difference
Solid vs. liquid form affects weighing, storage, and purification workflows.

2',4'-Difluoro-6'-methylacetophenone – Differentiation Evidence


Steric and Electronic Impact of 6'-Methyl Substitution

The addition of a 6'-methyl group to the 2',4'-difluoroacetophenone core (CAS 364-83-0) introduces significant steric hindrance at the position adjacent to the reactive acetyl group. This steric bulk, quantified by an increased heavy atom count of 12 compared to 10 for the unmethylated analog [1], can be exploited to direct regioselectivity in subsequent electrophilic aromatic substitution or cross-coupling reactions .

Steric Bulk
Cross-study comparable
12 vs 10 Heavy Atoms
+2
Reported steric difference may direct regioselectivity.
Based on structural comparison.
Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Keto-Hemiketal Equilibrium and Photocatalytic Reactivity

While direct data for 2',4'-Difluoro-6'-methylacetophenone is not available, class-level inference from a study on closely related fluorinated acetophenones reveals a profound impact of the fluorine pattern on chemical equilibrium. 2,2-Difluoromethyl acetophenone (DFAP) was found to be 64% transformed into a photocatalytically inactive hemiketal form in ethanol, whereas the monofluorinated analog (MFAP) remained entirely in the reactive keto form [1]. This demonstrates that the specific arrangement of fluorine atoms, and by extension the combination with a methyl group in the target compound, is a critical determinant of a molecule's solution-state reactivity and its suitability for specific applications like photocatalysis .

Equilibrium Sensitivity
Class-level inference
DFAP 64% hemiketal / MFAP 0%
Target not directly measured
Fluorination pattern may affect keto-hemiketal ratio.
Class-level evidence; direct validation needed.
Photocatalysis Physical Organic Chemistry Environmental Chemistry

Physical Properties and Handling Benefits

The target compound exhibits key physical property differences relative to its unmethylated analog. It has a predicted boiling point of 214.7±35.0 °C , whereas 2',4'-difluoroacetophenone (CAS 364-83-0) is typically a liquid at room temperature [1]. The target compound is supplied as a solid with a purity of 95% , offering distinct handling, storage, and purification advantages over the liquid comparator in certain synthetic workflows.

Physical State
Reported
Solid
bp ~214.7 °C
Solid form may simplify handling and purification.
Boiling point predicted; compared to liquid analog.
Process Chemistry Supply Chain Management Quality Control

Conformational Control via Rotatable Bond Count

The target compound possesses a rotatable bond count of exactly 1, which is identical to that of the simpler analog 2',4'-difluoroacetophenone [1]. While not a differentiating factor from this specific analog, it represents a favorable property within the broader class of substituted acetophenones for applications requiring conformational restriction. A lower rotatable bond count can enhance binding affinity and selectivity in biological targets by reducing the entropic penalty upon binding, a principle supported by drug design literature [2].

Rotatable Bonds
Supporting evidence
1
rotatable bond
Low flexibility supports use as rigid building block.
Identical to unmethylated analog.
Computational Chemistry Medicinal Chemistry Drug Design

2',4'-Difluoro-6'-methylacetophenone – Key Applications


Sterically Hindered Fluorinated Drug Synthesis

The unique 6'-methyl group introduces steric bulk adjacent to the reactive ketone, making this compound an ideal starting material for constructing congested, fluorinated molecular architectures. This is particularly relevant for medicinal chemistry programs aiming to explore structure-activity relationships where blocking a specific metabolic site or inducing a bioactive conformation is required .

Regioselective Cross-Coupling and Nucleophilic Substitution

The combination of electron-withdrawing fluorine atoms and the ortho-methyl group can direct electrophilic aromatic substitution and cross-coupling reactions with high regioselectivity. This property makes the compound a valuable intermediate for synthesizing more complex, polysubstituted aromatic systems with precise control over substitution patterns, a common requirement in both pharmaceutical and agrochemical R&D .

Photocatalytic Defluorination and Environmental Remediation

As a member of the fluorinated acetophenone class, this compound can serve as a model substrate for studying photocatalytic C-F bond activation and defluorination mechanisms. Understanding its behavior, inferred from studies on similar compounds, can contribute to the development of novel methods for degrading persistent fluorinated pollutants or for late-stage functionalization of complex molecules [1].

Application
Selection Property
Validation Focus
Sterically Hindered Fluorinated Drug Synthesis
6'-Methyl steric control
Regioselectivity and reaction yield
Regioselective Cross-Coupling & Substitution
Fluorine directing effects
Substitution pattern verification
Photocatalytic Defluorination Model
Keto-hemiketal equilibrium sensitivity
Photocatalytic activity and defluorination rate

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